N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine
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Overview
Description
2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-7-yl moiety, which is a key structural element contributing to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID typically involves multiple steps, starting with the preparation of the chromen-7-yl intermediate. One common method involves the esterification of 4-butyl-2-oxo-2H-chromen-7-yl with acetic acid derivatives . The reaction conditions often include the use of catalysts such as N,N’-carbonyldiimidazole to activate the carboxylic acid group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and subsequent purification steps. The use of solvents like acetone and ethanol for washing and recrystallization is common to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amido and ester functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.
Biological Studies: Used in research to understand its effects on various biological pathways.
Industrial Applications: Employed in the synthesis of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The chromen-7-yl moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial DNA gyrase .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar chromen-7-yl structure and exhibit comparable biological activities.
Benzofuran derivatives: Known for their antimicrobial properties, these compounds are structurally related to chromen derivatives.
Uniqueness
2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID is unique due to its specific butyl substitution and the combination of amido and ester functional groups. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H29NO6 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2S)-2-[2-(4-butyl-2-oxochromen-7-yl)oxypropanoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C22H29NO6/c1-5-6-7-15-11-20(24)29-19-12-16(8-9-17(15)19)28-14(4)21(25)23-18(22(26)27)10-13(2)3/h8-9,11-14,18H,5-7,10H2,1-4H3,(H,23,25)(H,26,27)/t14?,18-/m0/s1 |
InChI Key |
QWTMAMOWTXOKBZ-IBYPIGCZSA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
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